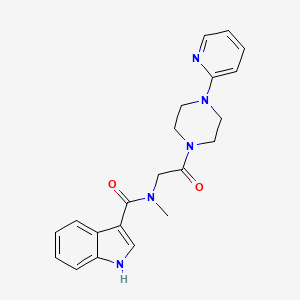
N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
The exact mass of the compound N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has shown potential in the treatment of fibrotic diseases. In a study, derivatives of this compound were synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). The results indicated that some derivatives presented better anti-fibrotic activities than existing drugs like Pirfenidone .
Synthesis of Heterocyclic Compounds
The pyridin-2-yl moiety of the compound is utilized in the design of novel heterocyclic compounds with potential biological activities. These compounds are synthesized and assessed for a variety of pharmacological activities, including antimicrobial, antiviral, and antitumor effects .
Pharmacological Privileged Structures
In medicinal chemistry, the pyrimidine moiety is considered a privileged structure due to its wide range of pharmacological activities. The compound can be employed to create libraries of novel heterocyclic compounds that might serve as the basis for developing new drugs .
Antimicrobial and Antiviral Properties
Compounds containing the pyridin-2-yl group have been reported to exhibit antimicrobial and antiviral properties. This makes them valuable for the development of new treatments against various bacterial and viral infections .
Antitumor Applications
Derivatives of this compound have been studied for their antitumor properties. The ability to inhibit the growth of cancer cells makes these derivatives promising candidates for further research in cancer therapy .
Chemical Biology Research
The compound is also significant in chemical biology research where it is used to study the interaction between small molecules and biological systems. This helps in understanding the underlying mechanisms of diseases and the development of therapeutic agents .
Drug Discovery
Due to its diverse biological activities, this compound is a valuable asset in drug discovery programs. It can be used to synthesize a wide range of derivatives, which can then be screened for various biological activities to identify potential new drugs .
Collagen Synthesis Inhibition
In the context of anti-fibrosis, the compound has been shown to effectively inhibit the expression of collagen in vitro. This suggests its potential use in treating conditions associated with excessive collagen deposition, such as liver fibrosis .
Eigenschaften
IUPAC Name |
N-methyl-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-24(21(28)17-14-23-18-7-3-2-6-16(17)18)15-20(27)26-12-10-25(11-13-26)19-8-4-5-9-22-19/h2-9,14,23H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQDTZMOYZWOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

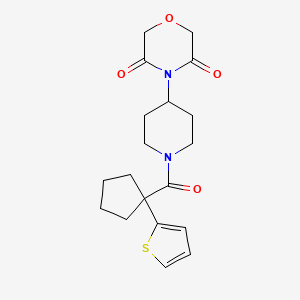
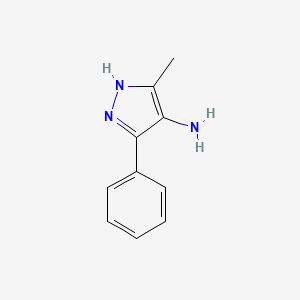
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2742184.png)
![N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2742187.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2742188.png)
![2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B2742193.png)
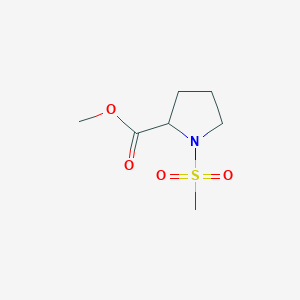
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide](/img/structure/B2742195.png)
![Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2742197.png)
![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2742201.png)
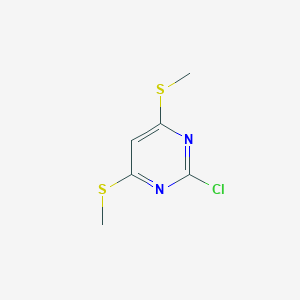
![Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2742203.png)
